molecular formula C13H14FN3O2S B228316 N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B228316
M. Wt: 295.33 g/mol
InChI Key: OUTWDCXDSQDBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of thiadiazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act as a selective inhibitor of monoamine oxidase A (MAO-A). MAO-A is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. By inhibiting the activity of MAO-A, N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can increase the levels of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, enhance cognitive function, and produce antidepressant-like effects. N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has also been found to have analgesic properties and to reduce inflammation in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its selectivity for MAO-A. This makes it a valuable tool for investigating the role of this enzyme in various physiological and behavioral processes. However, it is important to note that N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can have off-target effects and may interact with other enzymes and receptors in the brain. Additionally, the compound is not without limitations, as it can be toxic at high doses and may have unwanted side effects.

Future Directions

There are several potential future directions for research on N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of more selective MAO-A inhibitors based on the structure of N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, there is also interest in exploring the potential therapeutic applications of N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a valuable tool for investigating various biological processes and has been extensively studied for its potential applications in scientific research. The compound exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating the role of MAO-A in various physiological and behavioral processes. While there are some limitations to the use of N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide in lab experiments, the compound remains a valuable tool for investigating the complex interplay between neurotransmitters and enzymes in the brain.

Synthesis Methods

The synthesis of N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves the condensation of 4-fluoroaniline with 2-methyl-4,5-dihydro-1,3,4-thiadiazole-5-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained in high yield and purity through recrystallization from ethanol.

Scientific Research Applications

N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the key areas of research where N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used include neuroscience, pharmacology, and medicinal chemistry.

properties

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H14FN3O2S/c1-8(18)15-12-16-17(9(2)19)13(3,20-12)10-4-6-11(14)7-5-10/h4-7H,1-3H3,(H,15,16,18)

InChI Key

OUTWDCXDSQDBNJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=C(C=C2)F)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=C(C=C2)F)C(=O)C

Origin of Product

United States

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